Ethylone-d5
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Overview
Description
Ethylone-d5, also known as 3,4-methylenedioxy-N-ethylcathinone-d5, is a deuterated analog of ethylone. It is a synthetic cathinone belonging to the amphetamine and cathinone classes. This compound is often used as an internal standard in analytical chemistry, particularly in the quantification of ethylone in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylone-d5 typically involves the deuteration of ethylone. The process begins with the synthesis of ethylone, which is achieved through the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine. The deuteration process involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents such as deuterated ethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethylone-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Ethylone-d5 is widely used in scientific research, particularly in the fields of:
Mechanism of Action
Ethylone-d5 exerts its effects by interacting with neurotransmitter transporters in the brain. It primarily targets the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, this compound increases their extracellular concentrations, leading to enhanced neurotransmission and stimulant effects .
Comparison with Similar Compounds
Ethylone-d5 is compared with other synthetic cathinones such as:
Methylone: Similar in structure but with a methyl group instead of an ethyl group.
Butylone: Contains a butyl group instead of an ethyl group.
N-ethylpentylone: Features a pentyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms enhances its stability and allows for precise quantification in various analytical techniques .
Properties
CAS No. |
1246820-59-6 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1,1,2,2,2-pentadeuterioethylamino)propan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3/i1D3,3D2 |
InChI Key |
MJEMIOXXNCZZFK-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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